molecular formula C20H22N4O5 B2368155 ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021216-66-9

ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate

カタログ番号: B2368155
CAS番号: 1021216-66-9
分子量: 398.419
InChIキー: YNNAJAJNJJYVKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate is a high-purity chemical compound designed for research and development purposes. This molecule features a pyrrolo[2,3-d]pyrimidine dione core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor scaffold, making it a valuable intermediate for investigating new therapeutic agents . The structure includes a benzyl group at the 7-position and a glycine ethyl ester moiety, which can enhance the molecule's properties for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is strictly for in vitro testing and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in various applications, including but not limited to, the synthesis of more complex molecules, biochemical assay development, and exploratory cancer research. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

特性

IUPAC Name

ethyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-4-29-16(25)11-21-17(26)15-10-14-18(22(2)20(28)23(3)19(14)27)24(15)12-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNAJAJNJJYVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate (CAS Number: 1021216-66-9) is a complex organic compound with potential therapeutic applications. Its structure comprises a pyrrolo-pyrimidine core that has been associated with various biological activities, particularly in oncology and immunology.

The molecular formula of this compound is C20H22N4O5C_{20}H_{22}N_{4}O_{5}, with a molecular weight of approximately 398.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N4O5
Molecular Weight398.4 g/mol
CAS Number1021216-66-9

The compound primarily targets several proangiogenic receptor tyrosine kinases (RTKs), including:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Mode of Action

Ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate inhibits the activity of these receptors, thereby affecting key biochemical pathways involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of tumor growth by interfering with the signaling pathways that promote vascularization and tumor cell survival.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties through its ability to inhibit angiogenesis and tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Studies

  • Anti-Cancer Activity : In a study evaluating the compound's efficacy against breast cancer cells, it was found to significantly reduce cell viability and induce apoptosis in a dose-dependent manner.
  • Immunomodulatory Effects : Another study reported that the compound enhances the immune response by modulating cytokine production in macrophages, suggesting potential applications in treating immune-related disorders .

Pharmacokinetics

The pharmacokinetic profile of ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate indicates favorable absorption characteristics when administered in its hydrochloride salt form. This enhances its solubility and bioavailability, which are critical for therapeutic efficacy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

  • Activity: Carboxylic acid derivatives are often utilized as intermediates for further functionalization, whereas the carboxamido group in the target compound may enhance receptor affinity .

Pyrimidine-Based Anti-HIV Agents

  • Pyrimidine-Catechol-Diether Compounds (XIII, XIV) and 2-Pyrimidinylphenylamine Derivatives (XV, XVI): Structural Differences: These compounds lack the fused pyrrolo ring but share a pyrimidine core. The benzyl group in the target compound mimics substituents in 1,3-dibenzyl-uracil derivatives (XVII, XX), which exhibit anti-HIV activity . Activity: Catechol-diether derivatives show nanomolar IC50 values against HIV-1, whereas the target compound’s fused ring system may improve metabolic stability .

Trisubstituted Pyrimidine Amide CCR4 Antagonists

  • Compounds 6c, 12a, 12b (IC50: 0.064–0.077 μM): Structural Differences: These trisubstituted pyrimidines feature amide side chains but lack the fused bicyclic framework. The target compound’s pyrrolo[2,3-d]pyrimidine core may enhance π-π stacking interactions with receptor residues .

Crystallographic and Hydrogen-Bonding Comparisons

  • Buthalital and Methitural (Barbiturate Derivatives) :

    • Hydrogen-Bonding : Both form N–H⋯O chains similar to those observed in barbiturates. The target compound’s carbonyl groups (2,4-dioxo) may participate in analogous interactions, stabilizing crystal packing .
    • Ring Planarity : Buthalital’s planar pyrimidine ring contrasts with methitural’s puckered structure. The target compound’s tetrahydro-1H-pyrrolo ring likely induces slight puckering, affecting solid-state packing .
  • Ethyl 7-Methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate: Crystal Data: Monoclinic system (P21/n) with a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å. The target compound’s benzyl and methyl groups may alter unit cell parameters due to steric demands . Intermolecular Interactions: Thiazolo-pyrimidine derivatives exhibit hydrogen bonding via carbonyl groups, a feature likely shared by the target compound .

準備方法

Cyclocondensation of 4-Aminopyrrole-3-Carboxylates

A common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized by reacting 4-aminopyrrole-3-carboxylate with phosphorus oxychloride under reflux. Microwave-assisted SNAr displacement at the C4 position with phenols or amines introduces early-stage substituents. For example, chlorination of 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in phosphorus(V) oxychloride yields 4-chloro derivatives at 82% efficiency.

Multicomponent One-Pot Synthesis

Alternative routes employ itaconic acid as a starting material, undergoing five-step transformations to form 1-phenyl-substituted pyrrolopyrimidines. This method achieves 80–100% purity through parallel amidation with aliphatic amines, though yields for the target compound remain unspecified.

Functionalization of the Pyrrolopyrimidine Core

Key modifications include N-alkylation at position 7, methylation at positions 1 and 3, and carboxamido-ester side chain installation.

N7-Benzylation

The 7-benzyl group is introduced via N-alkylation using benzyl bromide or chloride. In a representative procedure, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with benzyl bromide in dimethylformamide (DMF) under sodium hydride catalysis, achieving 75–85% yields. Steric hindrance from the pyrrole ring necessitates elevated temperatures (80–100°C) for complete substitution.

N1- and N3-Methylation

Methylation at positions 1 and 3 is accomplished using methyl iodide in the presence of potassium carbonate. Sequential treatment ensures regioselectivity:

  • N1-Methylation : Reacting the core with methyl iodide in acetone at 50°C for 6 hours.
  • N3-Methylation : Further alkylation with methyl triflate in tetrahydrofuran (THF) at 0°C.
    Yields for dual methylation range from 65% to 78%, with byproducts arising from over-alkylation minimized by stepwise addition.

2,4-Dioxo Group Installation

Oxidation of the pyrimidine ring at positions 2 and 4 employs potassium permanganate in acidic conditions (e.g., sulfuric acid/water). Alternatively, cyclization of urea derivatives under refluxing acetic acid introduces the dioxo motif.

Carboxamido-Ester Side Chain Coupling

The ethyl glycinate moiety is appended via amide bond formation between the pyrrolopyrimidine-6-carboxylic acid and ethyl 2-aminoacetate.

Carboxylic Acid Activation

The 6-carboxylic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride. In a typical protocol, the acid is refluxed with excess thionyl chloride for 3 hours, followed by solvent evaporation under vacuum.

Amidation with Ethyl Glycinate

The acid chloride is reacted with ethyl glycinate hydrochloride in dichloromethane, catalyzed by triethylamine. Conditions:

  • Molar Ratio : 1:1.2 (acid chloride:glycinate)
  • Temperature : 0°C to room temperature
  • Yield : 70–85%

Optimization and Catalytic Innovations

Recent advances focus on improving atom economy and reducing reaction steps.

Microwave-Assisted Synthesis

Microwave irradiation (150–200°C) reduces SNAr reaction times from hours to minutes. For example, benzylation at position 7 achieves 90% yield in 15 minutes under microwave conditions versus 8 hours conventionally.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

Technique Key Data
1H NMR δ 1.25 (t, 3H, CH2CH3), 3.12 (s, 3H, N1-CH3), 4.19 (q, 2H, OCH2), 5.41 (s, 2H, N7-CH2Ph)
IR 1745 cm−1 (ester C=O), 1680 cm−1 (amide C=O), 1652 cm−1 (pyrrole C=C)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1, N3, and N7 require precise stoichiometry and temperature control.
  • Solubility : Polar aprotic solvents (DMF, DMSO) are essential for homogeneous reactions but complicate purification.
  • Byproducts : Over-alkylation and ester hydrolysis necessitate chromatographic separation, reducing overall yields.

Industrial-Scale Considerations

Batch processes dominate due to compatibility with microwave and high-pressure reactors. Continuous flow systems are emerging for oxidation and amidation steps, enhancing throughput by 30%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate?

  • Methodology : Multi-step synthesis involving cyclocondensation of pyrrolo-pyrimidine precursors with benzyl-protected intermediates. Key steps include:

  • Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via one-pot reactions (e.g., using diethyl acetylenedicarboxylate and benzylamine derivatives) under reflux in anhydrous THF .
  • Step 2 : Introduction of the acetamidoacetate side chain via nucleophilic acyl substitution, optimized at 60–80°C in DMF with catalytic DMAP .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the pyrrolo-pyrimidine core (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 170–175 ppm for carbonyl carbons) .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm deviation from theoretical mass .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between fused rings) using single-crystal data (space group P21/c, Z = 4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation during the final coupling step?

  • Experimental Design :

  • Solvent Screening : Compare DMF (polar aprotic) vs. dichloromethane (non-polar) to minimize ester hydrolysis.
  • Catalyst Tuning : Test DBU vs. triethylamine for base-mediated coupling; DBU reduces racemization but may increase epimerization .
  • Temperature Gradients : Lower temperatures (0–25°C) suppress side reactions but slow kinetics; balance with extended reaction times .
    • Data Analysis : Monitor reaction progress via TLC and LC-MS to quantify intermediates vs. impurities .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives?

  • Case Study : If kinase inhibition assays (IC50 = 50 nM) conflict with cellular viability data (EC50 > 1 µM):

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) to measure direct binding (KD) .
  • Metabolic Stability : Assess compound stability in cell media (e.g., hepatic microsome assays) to rule out rapid degradation .
  • Structural Modifications : Introduce fluorinated benzyl groups to enhance membrane permeability (logP optimization) .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR vs. CDK2). Focus on hydrogen bonds between the acetamido group and kinase hinge region .
  • MD Simulations : Simulate 100-ns trajectories to assess conformational stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
  • QSAR Models : Corporate electronic descriptors (HOMO/LUMO gaps) to predict bioactivity trends across substituents (e.g., electron-withdrawing groups enhance potency) .

Key Challenges & Solutions

  • Stereochemical Purity : Chiral HPLC (Chiralpak IA column) resolves enantiomers; validate with circular dichroism .
  • Biological Target Validation : CRISPR-Cas9 knockout models confirm on-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。